molecular formula C17H10F3N5OS2 B2764921 2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 625378-16-7

2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2764921
CAS No.: 625378-16-7
M. Wt: 421.42
InChI Key: QWGVDOBRVYCXLQ-UHFFFAOYSA-N
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Description

2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound featuring multiple functional groups, including cyano, pyridinyl, trifluoromethyl, sulfanyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as 3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridine and 1,3-thiazol-2-yl acetamide. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high yields and purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide stands out due to its combination of functional groups, which provide a unique set of chemical and biological properties. Its trifluoromethyl group, in particular, imparts increased metabolic stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N5OS2/c18-17(19,20)12-7-13(10-1-3-22-4-2-10)24-15(11(12)8-21)28-9-14(26)25-16-23-5-6-27-16/h1-7H,9H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGVDOBRVYCXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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